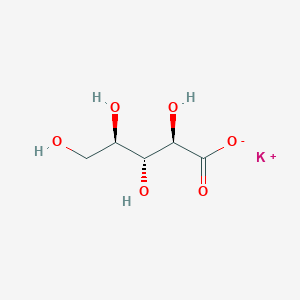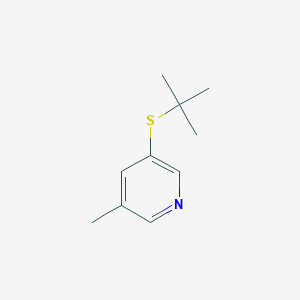
Selenocyanatoacetic acid
Übersicht
Beschreibung
Selenocyanatoacetic acid is an organoselenium compound with the molecular formula C3H3NO2Se. It is characterized by the presence of a selenocyanate group (-SeCN) attached to an acetic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Selenocyanatoacetic acid can be synthesized through several methods. One common approach involves the reaction of chloroacetic acid with potassium selenocyanate in an aqueous medium. The reaction proceeds as follows: [ \text{ClCH}_2\text{COOH} + \text{KSeCN} \rightarrow \text{SeCNCH}_2\text{COOH} + \text{KCl} ]
The reaction is typically carried out at room temperature with continuous stirring to ensure complete conversion. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organoselenium compound synthesis can be applied. These methods often involve large-scale reactions in controlled environments to ensure safety and efficiency. The use of automated systems and advanced purification techniques can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Selenocyanatoacetic acid undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol-containing compounds.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of diverse organoselenium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the selenocyanate group under mild conditions.
Major Products:
Oxidation: Seleninic acids and related derivatives.
Reduction: Selenols and diselenides.
Substitution: Various organoselenium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Selenocyanatoacetic acid has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organoselenium compounds, which are valuable in organic synthesis and catalysis.
Biology: Organoselenium compounds, including this compound, have shown potential as antioxidants and enzyme inhibitors.
Medicine: this compound derivatives are being investigated for their anticancer and chemopreventive properties.
Wirkmechanismus
The mechanism of action of selenocyanatoacetic acid involves its interaction with cellular redox systems. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in anticancer research, where the compound can selectively induce apoptosis in cancer cells by disrupting their redox balance .
Molecular Targets and Pathways:
Glutathione Peroxidase: this compound can mimic the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage.
Thioredoxin Reductase: The compound can inhibit thioredoxin reductase, leading to increased oxidative stress and cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Selenocyanatoacetic acid can be compared with other selenocyanate-containing compounds such as:
Benzyl Selenocyanate: Known for its potent anticancer activity.
p-Xylene Selenocyanate: Exhibits strong chemopreventive properties.
Isatin Selenocyanates: These compounds combine the selenocyanate moiety with heterocycles, enhancing their biological activity.
Uniqueness: this compound is unique due to its acetic acid moiety, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-selenocyanatoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2Se/c4-2-7-1-3(5)6/h1H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZTUOPTOVFUEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)[Se]C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275477 | |
| Record name | selenocyanatoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19188-17-1 | |
| Record name | selenocyanatoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















